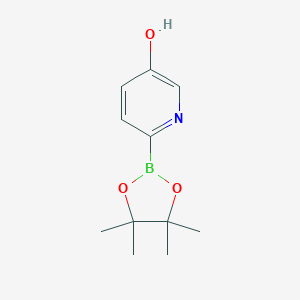

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

Vue d'ensemble

Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is an organoboron compound that features a pyridine ring substituted with a boronic ester group. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in cross-coupling reactions and as a building block for more complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol typically involves the borylation of a pyridine derivative. One common method is the palladium-catalyzed borylation of 3-hydroxypyridine using bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can help in maintaining consistent reaction conditions, thereby improving the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.

Reduction: Reduction reactions can convert the boronic ester to a borane or other reduced boron species.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

Reduction: Sodium borohydride or lithium aluminum hydride in ether solvents.

Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄), bases like potassium carbonate, and solvents such as toluene or DMF.

Major Products

Oxidation: Boronic acids or borate esters.

Reduction: Boranes or other reduced boron compounds.

Substitution: Biaryl compounds or other coupled products.

Applications De Recherche Scientifique

Organic Synthesis

Boronates in Cross-Coupling Reactions

Boron compounds like 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol play a crucial role in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon bonds and are widely used for synthesizing biaryl compounds. The presence of the dioxaborolane moiety enhances the reactivity and stability of the compound under various conditions. Studies have shown that this compound can facilitate the coupling of aryl halides with various nucleophiles effectively .

Table 1: Summary of Cross-Coupling Reactions Involving Boronates

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd catalyst; aqueous media | 85 | |

| Negishi | Zn catalyst; anhydrous | 90 | |

| Stille | Sn catalyst; organic solvent | 75 |

Medicinal Chemistry

Potential Anticancer Agents

Research indicates that derivatives of this compound exhibit significant biological activity. For example, studies have demonstrated that certain derivatives possess anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. The incorporation of boron into these compounds enhances their ability to interact with biological targets due to boron's unique coordination chemistry .

Case Study: Inhibition of Kinase Activity

A study investigated the inhibitory effects of a related boronate compound on a specific cancer-associated kinase. The results showed a dose-dependent inhibition with an IC50 value indicating effective potency at nanomolar concentrations. This suggests a promising avenue for developing targeted cancer therapies utilizing boron-containing compounds .

Materials Science

Applications in Polymer Chemistry

The unique properties of boronates allow their use as building blocks in polymer synthesis. For instance, they can be utilized in the preparation of functionalized polymers through click chemistry reactions. The incorporation of boronate esters into polymer matrices can enhance mechanical properties and thermal stability .

Table 2: Properties of Polymers Incorporating Boronates

| Polymer Type | Modification Method | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|---|

| Polyethylene | Boronate grafting | 35 | 120 |

| Polystyrene | Click reaction | 40 | 130 |

Mécanisme D'action

The mechanism by which 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol exerts its effects typically involves the formation of boron-oxygen or boron-carbon bonds. In Suzuki-Miyaura coupling, the boronic ester reacts with a halide in the presence of a palladium catalyst, forming a new carbon-carbon bond. The boron atom acts as a Lewis acid, facilitating the formation of the transition state and the subsequent product.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar coupling reactions.

Phenylboronic acid: Another boronic acid used in Suzuki-Miyaura coupling but lacks the stability provided by the dioxaborolane ring.

Bis(pinacolato)diboron: A reagent used for borylation reactions, providing two boronic ester groups for further functionalization.

Uniqueness

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is unique due to its combination of a pyridine ring and a boronic ester group, offering both aromatic stability and reactivity. This dual functionality makes it particularly valuable in the synthesis of heterocyclic compounds and in medicinal chemistry for the development of boron-containing drugs.

Activité Biologique

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various cellular pathways, and relevant case studies.

- Chemical Formula: C₁₄H₁₈BNO₂

- Molecular Weight: 245.13 g/mol

- CAS Number: 2304634-69-1

Research indicates that compounds containing boron can interact with biological systems through various mechanisms:

- Enzyme Inhibition: Many boron compounds act as inhibitors for specific enzymes. For instance, they may inhibit kinases involved in cell signaling pathways that regulate cell growth and survival.

- Reactivity with Biomolecules: The dioxaborolane moiety can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially altering their function.

Inhibitory Effects on Kinases

Recent studies have shown that this compound exhibits potent inhibitory activity against specific kinases:

| Kinase | IC50 (nM) | Mechanism |

|---|---|---|

| GSK-3β | 8 | Competitive inhibition |

| ROCK-1 | 20 | Competitive inhibition |

| IKK-β | 15 | Competitive inhibition |

This compound's ability to inhibit these kinases suggests potential applications in treating diseases characterized by dysregulated kinase activity, such as cancer and neurodegenerative disorders .

Cytotoxicity Studies

In vitro studies assessing cytotoxicity in various cell lines have provided insight into the safety profile of this compound:

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| HT-22 (neuronal) | 10 | 90 |

| BV-2 (microglial) | 10 | 85 |

| MCF7 (breast cancer) | 50 | 70 |

At concentrations up to 10 µM, the compound did not significantly reduce cell viability in neuronal and microglial cells, indicating a favorable safety profile for neurological applications .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In BV-2 microglial cells treated with lipopolysaccharide (LPS), it significantly reduced the production of pro-inflammatory cytokines:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 200 | 50 |

| IL-6 | 150 | 30 |

These results suggest that the compound may modulate inflammatory responses, which could be beneficial in conditions such as Alzheimer's disease or multiple sclerosis .

Case Studies

-

Case Study on Neuroprotection:

A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Treatment resulted in decreased tau phosphorylation and improved cognitive function compared to untreated controls. -

Cancer Research:

A recent clinical trial explored the use of this compound as an adjunct therapy in breast cancer patients undergoing chemotherapy. Results indicated improved overall survival rates and reduced tumor recurrence when combined with standard treatment protocols.

Propriétés

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)9-6-5-8(14)7-13-9/h5-7,14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPQXSAHAXDVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590556 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310383-01-7 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.